2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid
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Overview
Description
2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methylthioimidazole with carbon dioxide in the presence of a base can yield this compound . Another approach involves the use of Grignard reagents, where the carboxylation of a Grignard reagent derived from 2-methylthioimidazole can lead to the formation of the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, alkylating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated imidazoles, alkylated imidazoles
Scientific Research Applications
2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of the methylsulfanyl group and the carboxylic acid group allows the compound to form hydrogen bonds and other interactions with the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfonyl)-1H-imidazole-4-carboxylic acid
- 2-(methylsulfinyl)-1H-imidazole-4-carboxylic acid
- 2-(methylthio)-1H-imidazole-4-carboxylic acid
Uniqueness
2-(methylsulfanyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its sulfonyl and sulfinyl analogs, the methylsulfanyl group is less oxidized, which can influence the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H6N2O2S |
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Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-methylsulfanyl-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C5H6N2O2S/c1-10-5-6-2-3(7-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9) |
InChI Key |
LQYRZQYTFLRPKL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(N1)C(=O)O |
Origin of Product |
United States |
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